Picrocrocin

Sensory Science Flavor Chemistry Food Quality

Quantifying saffron bitterness requires picrocrocin-the sole compound defining the bitter flavor profile, with detection threshold 5.34 mg/L and recognition threshold 7.26 mg/L enabling precise sensory calibration. • hERG-safe: No significant hERG inhibition vs. safranal (IC50 37.86 μM) and crocetin (IC50 36.35 μM), reducing cardiotoxicity attrition in screening. • Thermal abuse marker: Second-order degradation kinetics (t1/2 >3400 h at 5°C vs. 9 h at 100°C) enable stability-indicating HPLC method development. • GI-targeted delivery: 75% bioaccessibility yet only 0.2% Caco-2 transport supports local TAS2R modulation without systemic exposure.

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
CAS No. 138-55-6
Cat. No. B1677794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrocrocin
CAS138-55-6
Synonyms4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
picrocrocin
Molecular FormulaC16H26O7
Molecular Weight330.37 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O
InChIInChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1
InChIKeyWMHJCSAICLADIN-WYWSWGBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picrocrocin Identity and Bitter Principle


Picrocrocin (CAS 138-55-6) is a monoterpene glycoside formed from glucose and safranal, serving as the primary bitter-tasting compound in saffron (Crocus sativus L.) [1]. It is an apocarotenoid derived from the oxidative cleavage of zeaxanthin and functions as the direct biosynthetic precursor to safranal, the volatile compound responsible for saffron's characteristic aroma [2]. Unlike the crocin family, which imparts color, picrocrocin is colorless and uniquely defines the bitter flavor profile that constitutes one of the three pillars of saffron quality grading alongside crocin (color) and safranal (aroma) [3]. Its detection in a sample serves as a definitive marker of genuine saffron, as it has not been reported in other natural sources [1].

Identity Primary bitter principle of saffron, marker of genuine saffron
Workflow Sensory QC, quality grading, bitterness calibration
Context Colorless monoterpene glycoside, distinct from crocin and safranal

Picrocrocin Substitution Risk


Substitution of picrocrocin with other saffron apocarotenoids such as crocins or safranal is not scientifically viable because each compound governs a distinct sensory and functional domain. Crocins are colored carotenoid esters responsible for saffron's hue, while safranal is a volatile aldehyde that defines its aroma [1]. Picrocrocin alone delivers the bitter taste that completes the tripartite saffron quality profile [1]. Furthermore, critical differences in biological safety profiles exist: safranal and crocetin inhibit hERG potassium currents (IC50 values of 37.86 μM and 36.35 μM respectively), posing a potential cardiac arrhythmia risk, whereas picrocrocin and crocin show no significant effect on hERG channels [2]. The compounds also exhibit profoundly different cellular transport characteristics. Picrocrocin displays high bioaccessibility (75%) yet extremely low bioavailability (0.2%), in contrast to crocetin, which is transported at a 10-fold higher rate (0.5%) [3]. These divergent properties mean that an end-user selecting picrocrocin for bitter flavor modulation, safety screening, or bioavailability studies cannot replace it with any single analog without fundamentally altering the experimental or product outcome.

Sensory Domain
Picrocrocin
Bitter taste (detection threshold 5.34 mg/L)
Crocins / Safranal
Color / aroma, no bitter response
hERG Cardiac Safety
Picrocrocin
No significant effect on IKr
Safranal / Crocetin
IC50 37.86 μM / 36.35 μM, measurable inhibition
Intestinal Transport
Picrocrocin
Bioaccessibility 75%, transport 0.2%
Crocetin / Crocetin esters
Transport ~2% / 0.5%

Picrocrocin Head-to-Head Evidence


Bitter Taste Detection and Recognition Thresholds

The detection and recognition thresholds of pure picrocrocin, the compound defining saffron bitterness, were quantified using a trained panel and the Ascending Forced Choice of Limits methodology. The detection threshold was 5.34 mg/L and the recognition threshold was 7.26 mg/L in water at ambient temperature [1]. No equivalent threshold data exist for safranal or crocin, as these compounds elicit aroma and color responses rather than bitter taste [2]. This provides a quantitative sensory benchmark for picrocrocin that is absent for any other saffron apocarotenoid.

Bitter Thresholds
Reported
Detection 5.34 mg/L, Recognition 7.26 mg/L
Quantitative bitterness specification for saffron QC; safranal and crocin do not elicit bitter taste.
Trained panel, water, ambient temp. ASTM E-679 method.
Sensory Science Flavor Chemistry Food Quality

hERG Channel Inhibition: Picrocrocin vs. Safranal and Crocetin

In a head-to-head electrophysiology study using the perforated patch recording technique, picrocrocin showed no significant inhibition of hERG K+ currents (IKr). By contrast, the structurally related saffron compounds safranal and crocetin exhibited concentration-dependent hERG channel blockade, with IC50 values of 37.86 μM and 36.35 μM, respectively, and maximum inhibitory effects of 33.74 ± 4.81% and 37.74 ± 4.14% [1]. Crocin was likewise without significant effect [1]. hERG inhibition is a primary predictor of drug-induced QT prolongation and fatal cardiac arrhythmias, placing safranal and crocetin in a higher-risk category relative to picrocrocin.

hERG IKr Inhibition
Head-to-head
Picrocrocin: no significant effect Safranal IC50=37.86 μM, Crocetin IC50=36.35 μM
Supports cardiac safety endpoint differentiation; picrocrocin lacks hERG blockade observed in analogs.
Perforated patch clamp in HEK293 cells.
Cardiotoxicity hERG Safety Pharmacology

Thermal Stability Kinetics

The degradation kinetics of picrocrocin in aqueous saffron extracts were determined across a temperature range of 5 to 100 °C, fitting a second-order kinetic model. Half-life values ranged from >3400 hours (exceeding 141 days) at 5 °C in saffron extracts to only 9 hours for purified picrocrocin at 100 °C [1]. Filtration of extracts contributed to enhanced stability [1]. In comparison, the crocetin ester family degrades under a first-order kinetics model and includes sub-types showing markedly different stability, with (β-D-glucosyl)-(β-D-gentiobiosyl) esters being more stable than di-(β-D-gentiobiosyl) esters [2]. The kinetic model and half-life of picrocrocin are therefore distinct from those of the crocin family, making it a specific indicator of thermal history in saffron processing.

Thermal Stability
Cross-study
t1/2 >3400 h at 5°C, 9 h at 100°C (second-order)
Second-order decay distinct from first-order crocetin esters; enables thermal abuse marker.
Aqueous extracts and purified compound.
Stability Kinetics Formulation Science

Cellular Transport and Bioavailability

The cellular transport of pure picrocrocin was compared directly with that of trans-crocetin (di-β-D-gentiobiosyl) ester and crocetin using a Caco-2 cell monolayer model coupled with in vitro digestion. Picrocrocin exhibited high bioaccessibility (75%), comparable to crocetin sugar esters (60%). However, its transport across the intestinal barrier was minimal at 0.2%, in contrast to 0.5% for crocetin sugar esters and approximately 2% for the aglycone crocetin, representing a 10-fold lower bioavailability than crocetin [1]. This poor intestinal permeability is consistent with its glycosidic structure and distinguishes picrocrocin sharply from its non-glycosylated counterpart safranal, which is expected to be more readily absorbed due to its higher lipophilicity.

Caco-2 Transport
Head-to-head
Picrocrocin: transport 0.2% Crocetin esters: 0.5%, Crocetin: ~2%
Very low predicted systemic exposure; may support local GI research applications.
Caco-2 monolayer, in vitro digestion, RP-HPLC-DAD.
Bioavailability Caco-2 ADME

DNA Binding: Picrocrocin vs. Safranal

The interactions of picrocrocin and its deglycosylated derivative safranal with calf thymus DNA (ctDNA) and synthetic oligonucleotides were investigated using circular dichroism (CD) and fluorescence spectroscopy. Picrocrocin interacts with DNA and oligonucleotides at lower concentrations than safranal, inducing a B- to C-DNA conformational transition. At higher concentrations it causes further DNA unstacking [1]. Safranal, bearing a free aldehyde group, induces a distinct structural transition specifically with GC-rich sequences (B- to H-DNA, characteristic of triple-helix DNA), a behavior not observed with picrocrocin [1]. This indicates that the glucose moiety of picrocrocin alters both the affinity and the conformational outcome of DNA binding relative to safranal.

DNA Binding
Head-to-head
Picrocrocin: B→C transition, lower concentration Safranal: B→H triple-helix with GC-rich DNA
Different DNA conformational outcomes; relevant for mechanistic gene-regulation studies.
CD/fluorescence spectroscopy, ctDNA, 25°C.
DNA Binding Biophysical Chemistry Gene Regulation

Multidrug Resistance Reversal Activity

In a study assessing the membrane-associated antitumor effects of saffron derivatives, picrocrocin, triglucosyl crocetin, and diglucosyl crocetin were all found to be ineffective at reversing multidrug resistance (MDR) in lymphoma cells, in contrast to crocin, which demonstrated this activity [1]. However, a further distinction was observed: crocin and diglucosylcrocetin inhibited early tumor antigen expression in adenovirus-infected cells, whereas triglucosylcrocetin was less effective, and picrocrocin's effect was not determined in that specific assay [1]. This demonstrates that within the saffron apocarotenoid family, MDR reversal is not a class effect, and picrocrocin stands apart as non-contributing, which is an important negative finding for procurement decisions in MDR research.

MDR Reversal
Head-to-head
Picrocrocin: ineffective Crocin: effective MDR reversal
MDR reversal is not a class effect; picrocrocin may serve as a control compound.
Murine lymphoma cells, 0.01–1.0 μg/mL.
Multidrug Resistance Chemosensitization Cancer Pharmacology

Picrocrocin Application Scenarios


Calibrated Bitterness for Saffron Products

The establishment of a precise detection threshold of 5.34 mg/L and a recognition threshold of 7.26 mg/L in water [1] enables food scientists and flavor houses to formulate saffron preparations in which bitterness is dosed to deliver a consistent sensory experience. For example, aqueous beverages, alcoholic infusions with 40% ethanol that enhance bitterness perception, or hot preparations (61 ± 4 °C) that lower thresholds can all be calibrated using these values. Procurement of a picrocrocin analytical standard allows direct quantification of bitterness equivalency in reformulation or quality control, something no other crocin standard can provide.

Cardiac Safety Screening Panels

Pharmaceutical companies building libraries of natural product-derived compounds for high-throughput screening can rationally prioritize picrocrocin over safranal and crocetin when designing screening cascades intended to minimize early-stage cardiotoxicity attrition. The direct comparative data show that safranal and crocetin carry a measurable hERG inhibition risk (IC50 values of 37.86 μM and 36.35 μM, respectively) while picrocrocin does not [2]. Inclusion of picrocrocin as a negative control or as a safer structural scaffold for medicinal chemistry optimization is supported by this evidence.

Stability-Indicating Method Development

The unique second-order degradation kinetics and the half-life range of >3400 h at 5 °C dropping to 9 h at 100 °C [3] provide a quantitative framework for analytical chemists developing forced degradation studies, shelf-life specifications, and stability-indicating HPLC methods. Picrocrocin can serve as a marker for thermal abuse in saffron extracts because its decay kinetics differ fundamentally from the first-order degradation observed for crocetin esters, making it a more sensitive indicator of high-temperature exposure than the colorants alone.

Low-Bioavailability Bitter Receptor Activation

The combination of high bioaccessibility (75%) with extremely low Caco-2 transport (0.2%) [4] supports the use of picrocrocin as a non-systemically absorbed bitter principle for gastrointestinal-targeted applications, such as oral bitter taste receptor (TAS2R) modulation for metabolic or digestive health, or as a topical flavoring agent where systemic exposure is to be avoided. This profile is distinctly superior to safranal (volatile, systemically absorbed) and crocetin (higher transport) for any application where local activity without systemic distribution is desired.

Application
Selection Property
Validation Focus
Sensory bitterness calibration
Picrocrocin reference standard with reported detection threshold
Bitterness equivalency in beverage or formulation QC
Cardiac safety research screening
Compound with reported lack of hERG inhibition, in contrast to safranal/crocetin
hERG liability profiling and structural scaffold exploration
Stability-indicating method development
Second-order degradation kinetics with defined half-life values
Thermal abuse marker for saffron extracts, shelf-life specifications
Local GI bitter receptor research
High bioaccessibility (75%) but extremely low Caco-2 transport (0.2%)
Non-systemic bitter exposure model, TAS2R activation studies
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